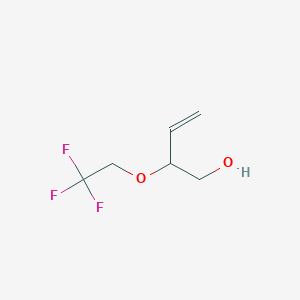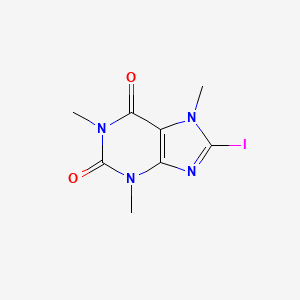![molecular formula C19H16N2 B14745424 Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]- CAS No. 525-58-6](/img/structure/B14745424.png)
Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a unique structure with two indole units connected through a methylene bridge, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole core . For this specific compound, the reaction might involve the condensation of 2-methylindole with an appropriate aldehyde or ketone, followed by further functionalization to introduce the second indole unit.
Industrial Production Methods
Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can remove double bonds or reduce functional groups, leading to different derivatives.
Substitution: Electrophilic substitution reactions are common in indoles due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce various hydrogenated indole compounds .
Scientific Research Applications
Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]- involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction pathways, ultimately affecting biological functions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
3-Methylindole: Known for its presence in animal waste and its role in certain biological processes.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]- is unique due to its dual indole structure, which can lead to distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
525-58-6 |
|---|---|
Molecular Formula |
C19H16N2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
(3E)-2-methyl-3-[(2-methyl-1H-indol-3-yl)methylidene]indole |
InChI |
InChI=1S/C19H16N2/c1-12-16(14-7-3-5-9-18(14)20-12)11-17-13(2)21-19-10-6-4-8-15(17)19/h3-11,20H,1-2H3/b17-11- |
InChI Key |
QZEAODHCQJHGHR-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C\3/C(=NC4=CC=CC=C43)C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=C3C(=NC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate](/img/structure/B14745349.png)
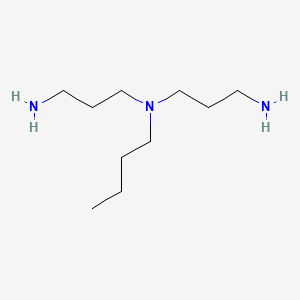
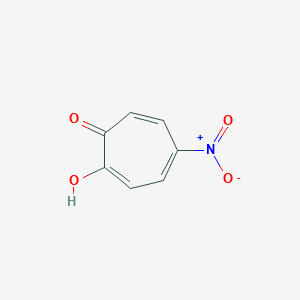
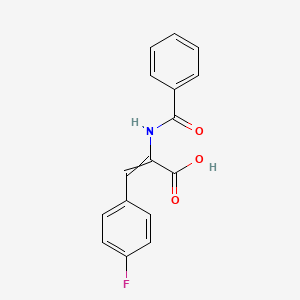
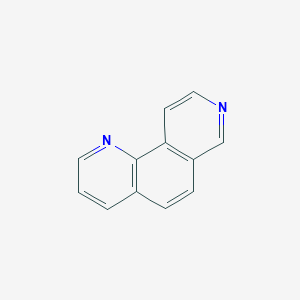
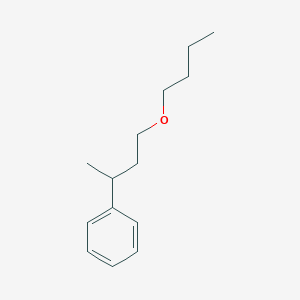
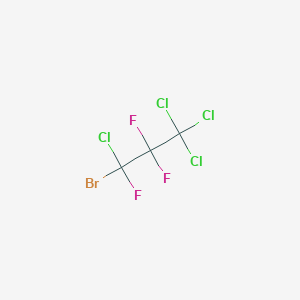

![Dibenzo[c,e][1,2]dioxine](/img/structure/B14745399.png)
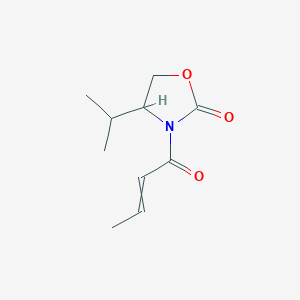
![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14745412.png)
![3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide](/img/structure/B14745417.png)
